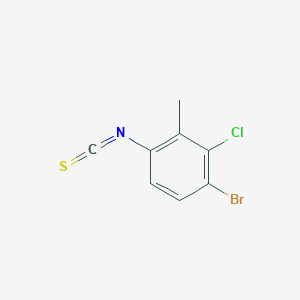

4-Bromo-3-chloro-2-methylphenylisothiocyanate

Vue d'ensemble

Description

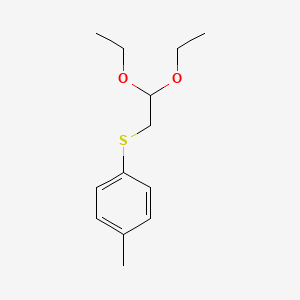

4-Bromo-3-chloro-2-methylphenylisothiocyanate (BCMPC) is a synthetic organic compound belonging to the family of isothiocyanates. It is a versatile and useful compound that has been widely studied and applied in various scientific research fields. BCMPC is a colorless solid with a melting point of 57°C and a boiling point of 200°C. It has a molecular weight of 252.5 g/mol and is soluble in organic solvents such as ethanol, methanol, and acetone.

Applications De Recherche Scientifique

Proteomics Research

4-Bromo-3-chloro-2-methylphenylisothiocyanate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . This compound can be used to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples. Its reactivity with amino groups makes it a valuable tool for labeling and studying protein interactions and dynamics.

Biochemical Assays

In biochemistry, this compound finds its application in the development of biochemical assays . It can act as a reagent for the selective modification of enzymes and other proteins. By attaching to specific amino acid residues, it allows researchers to investigate the active sites and mechanisms of enzymatic reactions, which is crucial for understanding metabolic pathways and designing inhibitors.

Pharmacological Studies

Pharmacology benefits from the use of 4-Bromo-3-chloro-2-methylphenylisothiocyanate in the synthesis of small molecule drugs . It serves as a building block in the construction of pharmacophores, which are the molecular frameworks of drug molecules that are responsible for their biological activity. This compound’s unique structure can help in creating new drugs with potential therapeutic effects.

Organic Synthesis

This chemical is also a key intermediate in organic synthesis . It can be involved in various reactions, including nucleophilic substitutions and electrophilic additions, due to its reactive isothiocyanate group. Organic chemists can use it to synthesize complex molecules, including natural products and potential pharmaceuticals.

Agricultural Research

In the field of agriculture, 4-Bromo-3-chloro-2-methylphenylisothiocyanate may be used in the synthesis of agrochemicals . Its reactivity could be harnessed to create compounds that protect crops from pests and diseases or to develop growth regulators that can enhance crop yields.

Material Science

Material scientists can explore the use of this compound in the development of new materials . Its incorporation into polymers or coatings could impart unique properties like increased resistance to degradation or enhanced binding to specific substances. This can lead to advancements in the creation of specialized materials for industrial applications.

Analytical Chemistry

Lastly, in analytical chemistry, 4-Bromo-3-chloro-2-methylphenylisothiocyanate can be used as a derivatization agent . It can modify compounds to make them more detectable by analytical instruments, such as chromatography or spectroscopy systems. This is particularly useful for the quantitative analysis of complex mixtures where certain components may not be easily detectable in their native form.

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCSNIAADNQCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428376 | |

| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-2-methylphenylisothiocyanate | |

CAS RN |

886501-25-3 | |

| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)

![4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B1599521.png)

![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)

![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)

![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)